5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine ring substituted with a chloro group, a methyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an alkyne and an azide.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through a series of nucleophilic substitution reactions.
Coupling Reactions: The triazole and piperidine derivatives are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled by reacting the coupled intermediate with a chloro-substituted pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening.
Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the triazole ring can yield amine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can serve as a probe in biological assays to study enzyme activity or receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrimidine ring can engage in base-pairing interactions with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde Derivatives: These compounds share a similar heterocyclic structure and are used in similar applications, such as medicinal chemistry and materials science.
1,2,4-Triazole Derivatives: These compounds also feature a triazole ring and are known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine lies in its combination of a pyrimidine ring with a triazole and piperidine moiety. This unique structure allows for a diverse range of interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C14H18ClN7O |
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Molecular Weight |
335.79 g/mol |
IUPAC Name |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C14H18ClN7O/c1-20-9-12(18-19-20)13(23)22-5-3-11(4-6-22)21(2)14-16-7-10(15)8-17-14/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
UVAAOYDVQPMRBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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